Cas no 33598-36-6 (methyl 3-(dimethylamino)butanoate)

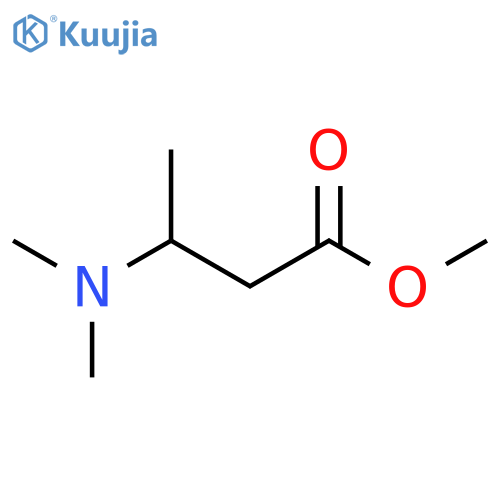

33598-36-6 structure

商品名:methyl 3-(dimethylamino)butanoate

methyl 3-(dimethylamino)butanoate 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 3-(dimethylamino)-, methyl ester

- methyl 3-(dimethylamino)butanoate

- 33598-36-6

- SCHEMBL9774513

- Methyl3-(Dimethylamino)butanoate

- DTXSID501299544

-

- MDL: MFCD12132227

- インチ: InChI=1S/C7H15NO2/c1-6(8(2)3)5-7(9)10-4/h6H,5H2,1-4H3

- InChIKey: KQYAKXSGEDRRKF-UHFFFAOYSA-N

- ほほえんだ: CC(N(C)C)CC(OC)=O

計算された属性

- せいみつぶんしりょう: 145.110278721Da

- どういたいしつりょう: 145.110278721Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 29.5Ų

methyl 3-(dimethylamino)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-25163613-5g |

methyl 3-(dimethylamino)butanoate |

33598-36-6 | 95% | 5g |

$1291.0 | 2023-10-29 | |

| Enamine | BBV-25163613-1.0g |

methyl 3-(dimethylamino)butanoate |

33598-36-6 | 95% | 1.0g |

$492.0 | 2023-02-02 | |

| Enamine | BBV-25163613-5.0g |

methyl 3-(dimethylamino)butanoate |

33598-36-6 | 95% | 5.0g |

$1291.0 | 2023-02-02 | |

| Enamine | BBV-25163613-10.0g |

methyl 3-(dimethylamino)butanoate |

33598-36-6 | 95% | 10.0g |

$1623.0 | 2023-02-02 | |

| Enamine | BBV-25163613-10g |

methyl 3-(dimethylamino)butanoate |

33598-36-6 | 95% | 10g |

$1623.0 | 2023-10-29 | |

| Enamine | BBV-25163613-2.5g |

methyl 3-(dimethylamino)butanoate |

33598-36-6 | 95% | 2.5g |

$1020.0 | 2023-10-29 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD595403-1g |

Methyl 3-(dimethylamino)butanoate |

33598-36-6 | 97% | 1g |

¥2177.0 | 2023-01-30 | |

| Ambeed | A265368-1g |

Methyl 3-(dimethylamino)butanoate |

33598-36-6 | 97% | 1g |

$317.0 | 2024-08-02 | |

| Enamine | BBV-25163613-1g |

methyl 3-(dimethylamino)butanoate |

33598-36-6 | 95% | 1g |

$492.0 | 2023-10-29 |

methyl 3-(dimethylamino)butanoate 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

33598-36-6 (methyl 3-(dimethylamino)butanoate) 関連製品

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33598-36-6)methyl 3-(dimethylamino)butanoate

清らかである:99%

はかる:1g

価格 ($):285.0